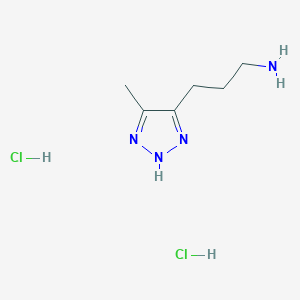

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride

Descripción general

Descripción

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with methylating agents. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes acylation with electrophilic agents like acyl chlorides or anhydrides. This forms stable amide derivatives, enhancing pharmacological properties.

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0°C → RT, 3h | N-Acetyl derivative | 85% | |

| Succinic anhydride | Microwave, EtOH, 80°C, 1h | Succinamide-linked triazole | 78% |

Key Findings :

-

Microwave irradiation significantly improves reaction efficiency and yield .

-

Aliphatic amines show higher reactivity compared to aromatic amines due to nucleophilicity differences .

Click Chemistry (Cycloaddition Reactions)

The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Mechanistic Insight :

-

Cu(I) catalyzes regioselective 1,3-dipolar cycloaddition, forming 1,4-disubstituted triazoles .

-

Aqueous conditions enhance sustainability without compromising yield .

Nucleophilic Substitution

The amine group acts as a nucleophile in SN2 reactions, enabling alkylation or arylation.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 6h | N-Benzyl derivative | 68% | |

| 4-Bromophenyl tosylate | DIAD, PPh₃, THF, 0°C → RT, 3h | Aryl-substituted triazole | 72% |

Notable Observation :

Suzuki–Miyaura Cross-Coupling

The triazole ring’s halogenated derivatives (if present) engage in palladium-catalyzed cross-coupling.

| Boronic Acid | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, THF:H₂O (3:1), 85°C | Biaryl-triazole conjugate | 91% | |

| 4-Methoxyboronic acid | Same as above | Methoxy-substituted analog | 89% |

Optimization :

Reductive Amination

The amine group reacts with aldehydes/ketones under reducing conditions to form secondary amines.

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT, 12h | N-Methyl derivative | 75% | |

| Cyclohexanone | Same as above | Cyclohexyl-substituted amine | 63% |

Limitation :

-

Steric hindrance from the triazole ring reduces yields with bulky ketones.

Complexation with Metal Ions

The triazole’s nitrogen atoms coordinate transition metals, forming stable complexes.

| Metal Salt | Conditions | Application | Reference |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH, RT, 2h | Catalytic applications | |

| AgNO₃ | Aqueous MeCN, 50°C, 1h | Antimicrobial agents |

Structural Confirmation :

Methylation of Triazole N–H

The triazole ring’s NH group undergoes alkylation under basic conditions.

| Methylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 4h | 2-Methyl-2H-triazole derivative | 88% |

Regioselectivity :

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most significant applications of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride is its antimicrobial properties. Research indicates that compounds with triazole rings exhibit potent activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Properties

Studies have also explored the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. This effect is attributed to its ability to interfere with cellular signaling pathways and promote cell cycle arrest .

Coordination Chemistry

In material science, 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for creating novel materials with specific electronic or magnetic properties. These materials could find applications in catalysis or as functional components in electronic devices .

Thermoresponsive Polymers

Recent advancements have integrated this compound into thermoresponsive polymers that can change their properties with temperature variations. Such materials are valuable in drug delivery systems, where controlled release is crucial for therapeutic effectiveness .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural uses, particularly in developing fungicides or herbicides. By leveraging its efficacy against plant pathogens, researchers are exploring formulations that could enhance crop protection while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics examined the antimicrobial activity of several triazole derivatives, including 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride. Results indicated that this compound exhibited significant inhibitory effects against Escherichia coli and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Inhibition

Research published in Cancer Letters investigated the effects of triazole-based compounds on cancer cell lines. The study found that 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting its potential as an anticancer therapeutic .

Mecanismo De Acción

The mechanism of action of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features.

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: A precursor in the synthesis of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine.

Tris(3-hydroxypropyltriazolylmethyl)amine: Another triazole derivative with different substituents.

Uniqueness

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

3-(5-Methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- IUPAC Name : 3-(5-methyl-2H-triazol-4-yl)propan-1-amine; dihydrochloride

- Molecular Formula : C6H12Cl2N4

- Molecular Weight : 199.08 g/mol

- CAS Number : 1971124-39-6

The biological activity of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring facilitates binding to various molecular targets, potentially modulating their activity. This interaction can lead to inhibition or activation of critical biochemical pathways, which is essential for its antimicrobial and anticancer effects.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties associated with triazole derivatives, including 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine.

Case Studies and Findings

-

Antibacterial Activity :

- A study highlighted the antibacterial efficacy of triazole derivatives against various Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ceftriaxone .

- In vitro assays showed that compounds similar to 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine had zones of inhibition ranging from 14 mm to 27 mm against pathogens such as E. coli and B. subtilis .

- Antifungal Activity :

Anticancer Activity

Recent studies have explored the anticancer potential of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amine:

- Cell Proliferation Inhibition :

- Mechanistic Insights :

Toxicity and Safety Profile

The safety profile of 3-(5-Methyl-2H-triazol-4-yl)propan-1-amines has been assessed in various studies:

| Study | Concentration | Viability (%) | Observations |

|---|---|---|---|

| 100 µg/mL | 94.71 - 96.72 | Low toxicity in PBMC cultures | |

| N/A | Harmful if swallowed | Skin irritation reported |

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antibacterial | E. coli, Bacillus subtilis | MIC comparable to ceftriaxone |

| Antifungal | Various fungi | Inhibition of fungal growth |

| Anticancer | Cancer cell lines | Inhibition of proliferation |

| Toxicity | Human PBMCs | Low toxicity at high concentrations |

Propiedades

IUPAC Name |

3-(5-methyl-2H-triazol-4-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-5-6(3-2-4-7)9-10-8-5;;/h2-4,7H2,1H3,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMGLGAHBAHRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971124-39-6 | |

| Record name | 3-(5-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.